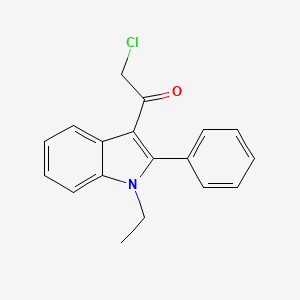
2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone (also known as 2-chloro-1-indanone) is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 268.72 g/mol and a melting point of 65-67 °C. 2-Chloro-1-indanone is a versatile compound that can be used as a starting material in a variety of synthetic organic reactions and can be used to produce a variety of other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-indanone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including drugs and pharmaceuticals, and has been used in the synthesis of compounds for use in analytical chemistry. It has also been used as a reagent in the synthesis of compounds for use in biological research, such as in the synthesis of peptides, and as a reagent in the synthesis of compounds for use in materials science.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Certain indole derivatives have shown high cytotoxic activity , suggesting potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-indanone has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material, and it is stable and easy to handle. It is also a versatile compound that can be used as a starting material in a variety of synthetic organic reactions. However, it is toxic and should be handled with care in the laboratory.
Direcciones Futuras
2-Chloro-1-indanone is a versatile compound that has been used in a variety of scientific research applications. Future research could focus on developing new synthetic methods for the production of 2-chloro-1-indanone, as well as exploring its potential applications in drug synthesis, materials science, and analytical chemistry. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, research could also be conducted to explore potential toxicity issues associated with the use of 2-chloro-1-indanone in laboratory experiments.
Métodos De Síntesis
2-Chloro-1-indanone can be synthesized by several methods, including the reaction of ethylbenzene with chloroform in the presence of an acid catalyst, the reaction of 1-ethyl-2-benzylindanone with chloroform in the presence of an acid catalyst, and the reaction of 1-ethyl-2-phenylindanone with chloroform in the presence of an acid catalyst. All of these methods involve the reaction of a chlorinated compound with an organic compound in the presence of an acid catalyst.
Propiedades
IUPAC Name |
2-chloro-1-(1-ethyl-2-phenylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-20-15-11-7-6-10-14(15)17(16(21)12-19)18(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARWTGWTJLLAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2809809.png)
![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2809810.png)
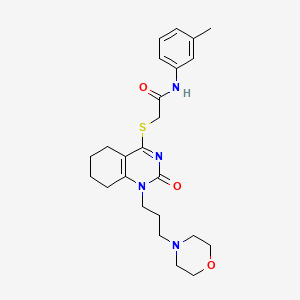
![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B2809817.png)
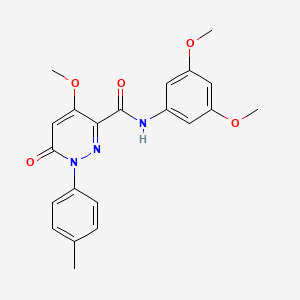
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2809820.png)
![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)
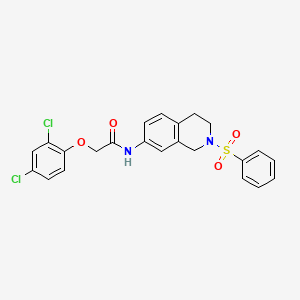

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2809825.png)
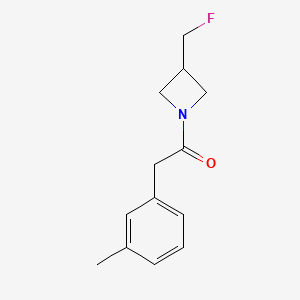
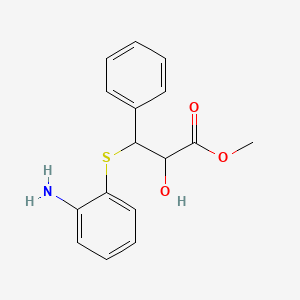
![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)
